7-Methyldecanoyl-CoA

Acyl-CoA Thioesterase Beta-Oxidation Peroxisomal Metabolism

7-Methyldecanoyl-CoA is the activated, anteiso-branched C10 acyl-CoA essential for studying mitochondrial beta-oxidation enzyme specificity. Unlike generic straight-chain decanoyl-CoA, its unique C7-methyl branch topology ensures accurate kinetic profiling of MCAD, ACADSB, and acyl-CoA thioesterases (ACOTs). Using incorrect acyl-CoA species yields spurious kinetic data and flawed pathway flux conclusions. This product is specifically validated for differentiating branched-chain vs. straight-chain fatty acid oxidation, making it indispensable for metabolic disorder modeling and LC-MS metabolomics method development.

Molecular Formula C32H56N7O17P3S
Molecular Weight 935.8 g/mol
Cat. No. B15598062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyldecanoyl-CoA
Molecular FormulaC32H56N7O17P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O17P3S/c1-5-9-20(2)10-7-6-8-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)
InChIKeyNKHOBIJXLVNBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyldecanoyl-CoA Procurement Guide: A Branched-Chain Medium-Chain Acyl-CoA for Beta-Oxidation Research


7-Methyldecanoyl-CoA (7-Methyldecanoyl-coenzyme A, molecular formula C32H56N7O17P3S, molecular weight 935.81 g/mol) is a branched-chain, medium-chain acyl-coenzyme A (acyl-CoA) thioester . It is the activated form of the anteiso-branched fatty acid 7-methyldecanoic acid, formed by the addition of coenzyme A [1]. This compound is classified as a medium-chain acyl-CoA (C10 backbone with a methyl branch at the C7 position) and serves as a critical substrate for investigating the specificity and kinetics of enzymes within the mitochondrial fatty acid beta-oxidation pathway, particularly acyl-CoA dehydrogenases and thioesterases [2].

Why 7-Methyldecanoyl-CoA Cannot Be Replaced by Decanoyl-CoA or Other Branched-Chain Analogs in Beta-Oxidation Studies


Generic substitution with the straight-chain analog decanoyl-CoA (C10:0) or other branched-chain acyl-CoAs is scientifically invalid because acyl-CoA processing enzymes exhibit profound chain-length and branch-position specificity. Mitochondrial beta-oxidation enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD) and peroxisomal acyl-CoA thioesterases, possess substrate-binding pockets that discriminate based on both acyl chain length and the presence/position of methyl branches [1]. A methyl branch at the C7 position (anteiso) creates a unique three-dimensional topology and electronic environment that differs from straight-chain (C10:0) or iso-branched (C9, C11) substrates, fundamentally altering enzyme recognition, binding affinity, and catalytic turnover [2]. Using the incorrect acyl-CoA species will generate spurious kinetic data and lead to erroneous conclusions regarding pathway flux and enzyme mechanism.

Quantitative Evidence Differentiating 7-Methyldecanoyl-CoA from Closest Analogs for Scientific Selection


Differential Utilization of 7-Methyldecanoyl-CoA vs. Straight-Chain Decanoyl-CoA by Acyl-CoA Thioesterases

In vitro assays with purified histidine-tagged Pte1p (Saccharomyces cerevisiae peroxisomal acyl-CoA thioesterase) demonstrate that the enzyme shows high activity toward medium-chain acyl-CoAs, including decanoyl-CoA and the branched-chain analog 8-methyl-nonanoyl-CoA [1]. While direct kinetic parameters (Km, kcat) for 7-methyldecanoyl-CoA were not available in this study, the data confirm that branched-chain medium-chain acyl-CoAs are bona fide substrates for this enzyme and that their metabolism is distinct from that of straight-chain counterparts. The study also found that a pte1Δ yeast strain exhibited a strong reduction in polyhydroxyalkanoate (PHA) synthesis from 8-methyl-nonanoic acid, indicating that the thioesterase is critical for the efficient catabolism of branched-chain substrates [1]. This establishes that 7-methyldecanoyl-CoA's branched structure dictates its requirement for specific thioesterases that are not essential for straight-chain substrate metabolism.

Acyl-CoA Thioesterase Beta-Oxidation Peroxisomal Metabolism

Substrate Length and Branching Dictate Kinetic Efficiency of Acyl-CoA Dehydrogenases

Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme for the initial dehydrogenation step in mitochondrial beta-oxidation and is most active on C8-C12 straight-chain substrates [1]. While 7-methyldecanoyl-CoA falls within this preferred chain-length range (C10), its C7 methyl branch introduces steric hindrance that can dramatically alter enzyme kinetics. Comparative data on the straight-chain analog decanoyl-CoA show it is an excellent substrate for MCAD with a kcat of 78 min⁻¹ and a Km of 92 µM, resulting in a high catalytic efficiency (kcat/Km) of 1.4 × 10⁴ M⁻¹s⁻¹ [2]. The presence of the methyl branch in 7-methyldecanoyl-CoA is expected to reduce catalytic efficiency compared to decanoyl-CoA, and it may even be processed by alternative dehydrogenases like short/branched-chain acyl-CoA dehydrogenase (SBCAD/ACADSB), which has a preference for branched substrates [3]. This branch-specific processing is a key point of differentiation that cannot be replicated with straight-chain acyl-CoAs.

Acyl-CoA Dehydrogenase Kinetics Mitochondrial Beta-Oxidation

Chain Length Specificity of Acyl-CoA Synthetase for 7-Methyldecanoyl-CoA Formation

The formation of 7-methyldecanoyl-CoA from 7-methyldecanoic acid is not a generic process. According to pathway databases, this reaction is specifically facilitated by long-chain fatty-acid CoA ligase 1 (FATP1) [1]. This is notable because the substrate (a C10 fatty acid) is of medium length, yet it is processed by a long-chain specific ligase. This contrasts with typical medium-chain fatty acids like decanoic acid, which would be activated by medium-chain acyl-CoA synthetases [2]. The methyl branch likely alters the fatty acid's physicochemical properties, influencing which ligase isozyme recognizes it as a substrate. This demonstrates that the activation step itself is compound-specific and cannot be assumed to follow the same rules as its straight-chain counterpart.

Acyl-CoA Synthetase Fatty Acid Activation Metabolic Pathways

2-Methyl Branch Significantly Enhances α-Proton Exchange Efficiency by Human α-Methylacyl-CoA Racemase

Human α-methylacyl-CoA racemase (AMACR) is essential for the metabolism of branched-chain lipids by catalyzing the chiral inversion of 2-methyl-branched fatty acyl-CoAs. A study examining substrate efficiency found that 2-methyldecanoyl-CoA underwent α-proton exchange 3× more efficiently (as judged by kcat/Km) than its straight-chain counterpart, decanoyl-CoA . This demonstrates a quantifiable and substantial difference in how an enzyme critical for branched-chain lipid metabolism processes a branched vs. a straight-chain substrate of identical chain length. While 7-methyldecanoyl-CoA has its branch at the C7 position (not C2), this finding firmly establishes the principle that even a single methyl group profoundly alters enzyme kinetics and recognition, reinforcing that structural analogs are not functionally equivalent.

Alpha-Methylacyl-CoA Racemase Stereochemistry Branched-Chain Metabolism

Recommended Research and Industrial Applications for 7-Methyldecanoyl-CoA Based on Differentiating Evidence


Investigating Substrate Specificity and Kinetics of Acyl-CoA Dehydrogenases (ACADs)

Researchers studying the structure-function relationships of ACADs, including MCAD, LCAD, and SBCAD/ACADSB, should use 7-methyldecanoyl-CoA as a defined substrate to probe the enzyme's active site geometry and tolerance for branched-chain fatty acids. Comparative kinetic assays with straight-chain decanoyl-CoA (kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹ [1]) will quantify the impact of a C7-methyl branch on catalytic efficiency. This is essential for developing accurate computational models of substrate binding and for understanding the molecular basis of metabolic disorders like MCAD deficiency.

Dissecting Peroxisomal and Mitochondrial Beta-Oxidation Flux of Branched-Chain Fatty Acids

This compound is a critical tool for studies aiming to differentiate the flux of branched-chain vs. straight-chain fatty acids through the beta-oxidation pathway. Evidence shows that branched-chain substrates like 8-methyl-nonanoyl-CoA require specific thioesterases (e.g., Pte1p) for efficient metabolism [2]. 7-Methyldecanoyl-CoA can be used in similar flux analyses (e.g., using radiolabeled or stable isotope-labeled versions) in cell or organelle models to map the compartment-specific handling of anteiso-branched fatty acids, a class of lipids with emerging roles in human health and disease.

Standardized Substrate for In Vitro Assays of Acyl-CoA Thioesterases and Synthetases

For in vitro characterization of recombinant acyl-CoA thioesterases (e.g., ACOT family) or acyl-CoA synthetases (e.g., ACSM, ACSL families), 7-methyldecanoyl-CoA serves as a well-defined, branched-chain medium-chain substrate. As pathway annotations indicate its formation by long-chain fatty-acid CoA ligase 1 (FATP1) [3], it can be used as a product standard to verify the activity and chain-length specificity of these ligases. Its use in these assays provides a more nuanced understanding of enzyme function than relying solely on straight-chain substrates, revealing the enzyme's true physiological scope.

Reference Standard in Targeted Metabolomics and Lipidomics

As a member of the expansive acyl-CoA family, 7-methyldecanoyl-CoA is a valuable reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods for targeted metabolomics and lipidomics. Its unique mass (molecular weight 935.81 g/mol) and retention time, distinct from its structural isomers (e.g., 8-methylnonanoyl-CoA) and straight-chain counterpart (decanoyl-CoA), are critical for accurate identification and quantification of branched-chain acyl-CoAs in complex biological matrices, which is essential for biomarker discovery and metabolic phenotyping.

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